Carmustine

Local chemotherapy Blood-brain barrier Glioblastoma

Carmustine (BCNU) is the evidence-based nitrosourea for temozolomide-resistant glioblastoma research. Unlike MGMT-dependent agents, carmustine retains cytotoxicity in TMZ-resistant cells—enabling salvage therapy development. Rapid blood–brain barrier penetration delivers 60–70 % plasma levels to the brain within 6 h. Available as systemic IV or implantable wafer (100‑fold higher local concentrations). Established Phase III equivalence to TMZ in anaplastic astrocytoma makes it the definitive nitrosourea comparator for DNA crosslinking pharmacology and interstitial chemotherapy studies.

Molecular Formula C5H9Cl2N3O2
Molecular Weight 214.05 g/mol
CAS No. 154-93-8
Cat. No. B1668450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmustine
CAS154-93-8
SynonymsNCI-C04773;  Nitrumon;  NSC 409962;  NSC-409962;  SK 27702;  SRI 1720;  DTI 015; ;  FDA 0345;  BCNU Becenum;  Bi CNU;  BiCNU;  Carmustine; 
Molecular FormulaC5H9Cl2N3O2
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESC(CCl)NC(=O)N(CCCl)N=O
InChIInChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)
InChIKeyDLGOEMSEDOSKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid (low temperature)
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
Very soluble in ethanol
Soluble in 50% ethanol up to 150 mg/mL
Highly soluble in alcohol and poorly soluble in water. It is also highly soluble in lipids
In water, 4.0X10+3 mg/L at 25 °C
1.53e+00 g/L
StorageDry, dark at -20 oC

Carmustine (BCNU) Procurement: Nitrosourea Alkylating Agent for Oncology Research and Clinical Applications


Carmustine (CAS 154-93-8, BCNU) is a nitrosourea-class alkylating antineoplastic agent that exerts cytotoxicity through DNA alkylation and cross-linking, functioning as a cell-cycle phase-nonspecific agent [1]. Unlike many alkylating agents, carmustine is not cross-resistant with other alkylators, a property that confers potential utility against temozolomide-resistant glioblastoma cells [2]. The compound is available in two distinct formulation modalities: systemic intravenous injection (BiCNU®) and biodegradable polymer wafers for interstitial implantation (Gliadel®), each with fundamentally different pharmacokinetic and toxicity profiles [3].

Carmustine vs. Lomustine and Temozolomide: Why In-Class Substitution Is Not Warranted Without Evidence


Carmustine, lomustine (CCNU), and temozolomide (TMZ) are all alkylating agents used in neuro-oncology, yet they exhibit critical differences in administration route, tissue distribution, resistance mechanisms, and toxicity profiles that preclude simple therapeutic substitution [1]. Carmustine's high lipid solubility enables rapid blood-brain barrier penetration following intravenous administration, with brain concentrations reaching 60–70% of plasma levels within 6 hours [2]. In contrast, lomustine is orally administered with different bioavailability constraints, while temozolomide's efficacy is heavily dependent on MGMT promoter methylation status [3]. The following evidence demonstrates quantifiable differences that inform compound selection for specific research models and clinical procurement scenarios.

Carmustine Procurement Evidence: Quantified Differentiation vs. Lomustine, Nimustine, and Temozolomide


Carmustine Gliadel Wafer Local Drug Concentration: 100-Fold Higher vs. Systemic Carmustine

Carmustine delivered via biodegradable Gliadel® wafers achieves local interstitial drug concentrations up to 100-fold higher than those attainable with systemic intravenous carmustine administration [1]. This differentiation is specific to the implantable formulation and is not achievable with oral lomustine or intravenous nimustine.

Local chemotherapy Blood-brain barrier Glioblastoma Controlled release

Carmustine Survival Benefit in Recurrent Malignant Glioma: 31 Weeks vs. 23 Weeks Placebo

In a phase III randomized controlled trial of 222 patients with recurrent malignant glioma, carmustine polymer wafer implantation demonstrated a statistically significant survival advantage compared to placebo polymer wafers [1]. This represents the foundational regulatory evidence for Gliadel® wafer approval.

Recurrent glioma Gliadel wafer Overall survival Placebo-controlled trial

Carmustine Wafer vs. Placebo in Newly Diagnosed High-Grade Glioma: Median Survival 13.9 vs. 11.6 Months

In a phase III trial of 224 patients with newly diagnosed high-grade glioma randomized to receive either carmustine wafers or placebo wafers at primary surgical resection followed by external beam radiation, carmustine wafer treatment produced a statistically significant survival benefit [1].

Newly diagnosed glioma Gliadel wafer Adjuvant therapy Survival benefit

Carmustine vs. Nimustine (ACNU) Preclinical Growth Delay: 2.4 Days vs. 18.7 Days in Li Astrocytoma Xenograft

In a direct head-to-head preclinical comparison of nitrosoureas at equitoxic doses in nude mouse xenografts of human astrocytoma (Li xenograft), nimustine (ACNU) demonstrated significantly greater tumor growth delay than carmustine (BCNU) [1]. This is a critical comparative datapoint for researchers selecting between nitrosourea agents.

Nimustine Xenograft model Growth delay Preclinical comparison

Carmustine vs. Temozolomide for Anaplastic Astrocytoma: No Significant Overall Survival Difference (HR=0.94, p=0.36)

Phase III trial R9813 compared radiation therapy plus temozolomide versus radiation therapy plus a nitrosourea (carmustine or lomustine) in patients with anaplastic astrocytoma. The trial found no statistically significant difference in overall survival between the temozolomide arm and the nitrosourea arm [1].

Temozolomide Anaplastic astrocytoma Phase III trial Survival comparison

Carmustine Aqueous Stability Profile: Half-Life ~20 Minutes at pH 7 and 37.5°C, Most Stable at pH 4

Carmustine exhibits pronounced pH-dependent stability in aqueous media, with maximum stability at pH 4 and rapid decomposition in solutions above pH 7 [1]. This physicochemical property has direct implications for formulation design and experimental handling protocols.

Stability Formulation pH-dependent degradation Half-life

Carmustine Optimal Application Scenarios: Evidence-Based Procurement for Research and Clinical Use


Local Interstitial Chemotherapy for High-Grade Glioma Research Models

Carmustine Gliadel® wafers are the evidence-based procurement choice for research models requiring sustained local chemotherapy delivery directly to the tumor bed. As demonstrated in Section 3, this formulation achieves local drug concentrations up to 100-fold higher than systemic administration [1] and provides a median survival benefit of 13.9 months versus 11.6 months with placebo in newly diagnosed high-grade glioma [2]. The biodegradable polymer releases carmustine over 2–4 weeks post-implantation [1], making it the definitive formulation for preclinical and clinical studies of interstitial glioma therapy.

Systemic Chemotherapy for TMZ-Resistant Glioblastoma Research

Systemic carmustine (BiCNU®) is indicated for research models investigating temozolomide-resistant glioblastoma. Evidence shows that carmustine does not render cells cross-resistant to other alkylators and may retain cytotoxicity against TMZ-resistant glioblastoma cells [3]. This differentiates carmustine from agents whose efficacy is entirely dependent on MGMT promoter methylation status, supporting procurement for salvage therapy research applications.

Reference Standard for Nitrosourea Comparative Pharmacology Studies

Carmustine serves as the foundational reference nitrosourea for comparative pharmacology research. As documented in Section 3, direct head-to-head comparisons have quantified its tumor growth delay (2.4 days in Li astrocytoma xenografts) versus nimustine (18.7 days) [4] and established its crosslinking activity relative to lomustine and fotemustine [5]. Researchers requiring a well-characterized nitrosourea baseline against which to evaluate novel analogs or combination regimens should procure carmustine as the comparator standard.

Anaplastic Astrocytoma Research Where Nitrosourea-TMZ Equivalence Is Established

For anaplastic astrocytoma research models, carmustine is an evidence-supported alternative to temozolomide based on Phase III trial data demonstrating no statistically significant difference in overall survival between nitrosourea-based and TMZ-based regimens (median survival 3.8 vs. 3.9 years; HR=0.94, p=0.36) [6]. This supports procurement of carmustine for studies where temozolomide is unavailable, contraindicated, or where nitrosourea-specific mechanisms of action are the primary research focus.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carmustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.